molecular formula C16H18N2O3 B2827152 methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate CAS No. 4868-78-4

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B2827152
CAS No.: 4868-78-4
M. Wt: 286.331
InChI Key: XMVJCSWYTDPBQW-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . Pyrrolidine is a cyclic amine, and its derivatives are found in many pharmaceuticals and natural products. The compound you mentioned seems to be a complex one that contains both these structures.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrolidine is a simple cyclic amine with a five-membered ring .


Chemical Reactions Analysis

Indole and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, indoles can undergo electrophilic substitution reactions . Pyrrolidines can participate in reactions such as ring-opening or deprotonation depending on the conditions .

Scientific Research Applications

Organocatalytic Synthesis and Structural Diversity

Research has shown the utility of related pyrrolidine derivatives in organocatalytic synthesis processes, producing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, making them valuable in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).

Antimicrobial Activity

Some derivatives, such as methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, have been designed and synthesized, showing promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Yahya Nural et al., 2018).

Corrosion Inhibition

3-Amino alkylated indoles, which share structural similarities with the target compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the influence of ring size and structure on the inhibition efficiency, showcasing the potential of these compounds in industrial applications (C. Verma et al., 2016).

Photophysical Properties

The photophysical behavior of novel 4-aza-indole derivatives, which are closely related to the compound of interest, has been studied in different solvents. These compounds exhibit reverse solvatochromism and have high quantum yield, suggesting their applicability in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).

Antitumor Activity

Nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, have been synthesized and tested in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds have shown to reduce cell proliferation and induce apoptotic responses, indicating their potential as antitumor agents (A. Carbone et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate are largely derived from its indole core. Indole derivatives are known to interact with multiple receptors, aiding in the development of new useful derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions.

Dosage Effects in Animal Models

One study showed that a related compound dose-dependently inhibited tumor growth in a mouse model

Metabolic Pathways

Indole is a key component of many natural compounds, including the amino acid tryptophan , suggesting that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJCSWYTDPBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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